Hydrogen-Bond Acceptor (HBA) Capacity Doubled Relative to the Non-Oxidized Sulfide Analog
The target sulfone (C₈H₁₄O₄S) possesses four hydrogen-bond acceptors (two sulfonyl oxygens + carbonyl oxygen + hydroxyl oxygen), whereas the non-oxidized 2-(thian-4-yl)propanoic acid (C₈H₁₄O₂S) possesses only two HBA (carbonyl + hydroxyl). This doubling of HBA count reduces membrane passive permeability but increases aqueous solubility and crystal-lattice stabilization, directly affecting formulation and bioactivity screening outcomes .
| Evidence Dimension | Number of hydrogen-bond acceptor atoms |
|---|---|
| Target Compound Data | 4 HBA (2 sulfonyl O + carbonyl O + hydroxyl O) |
| Comparator Or Baseline | 2-(Thian-4-yl)propanoic acid (CAS 1368182-78-8): 2 HBA (carbonyl O + hydroxyl O only) |
| Quantified Difference | Δ = +2 HBA (+100% increase) |
| Conditions | Calculated from molecular structure; consistent with Hit2Lead and ChemSrc databases |
Why This Matters
The doubled HBA count directly dictates that this sulfone is unsuitable as a drop-in replacement for sulfide analogs in permeability-driven screening cascades, necessitating independent solubility and permeability profiling.
